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molecular formula C14H19NO4 B3305922 Diethyl 2-[2-(4-pyridyl)ethyl]malonate CAS No. 92501-98-9

Diethyl 2-[2-(4-pyridyl)ethyl]malonate

Cat. No. B3305922
M. Wt: 265.3 g/mol
InChI Key: OCZLLKTXONXXKS-UHFFFAOYSA-N
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Patent
US06642250B2

Procedure details

To a solution of diethyl malonate (9.6 g, 0.06mol) in 20 ml of absolute ethanol was added sodium ethoxide (4.1 g) portionwise at room temperature while stirring and the mixture was further stirred for 4 hours followed by dropwise addition of 4-vinylpyridine (2.1 g, 0.02 mol). The mixture was then stirred overnight. Evaporation of ethanol under reduced pressure gave a residue to which was added water followed by neutralization with 3N hydrochloric acid. The mixture was extracted with ethyl acetate. The extracted liquid was treated according to conventional techniques. Evaporation of solvent yielded a residue which was subjected to purification using column chromatography on silica gel to afford diethyl 2-(pyridin-4-yl)ethylmalonate as an oil (2.46 g, 46%).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[O-]CC.[Na+].[CH:16]([C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1)=[CH2:17].Cl>C(O)C.O>[N:21]1[CH:22]=[CH:23][C:18]([CH2:16][CH2:17][CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
4.1 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
The mixture was then stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporation of ethanol under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a residue to which
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
The extracted liquid was treated
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
CUSTOM
Type
CUSTOM
Details
yielded a residue which
CUSTOM
Type
CUSTOM
Details
was subjected to purification

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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